molecular formula C12H17NOS B14812600 4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine

4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine

Cat. No.: B14812600
M. Wt: 223.34 g/mol
InChI Key: VYIJOJXYDMNRRX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS. This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the isopropyl and methylthio groups through substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-3-isopropyl-2-(methylthio)pyridine
  • 5-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine

Uniqueness

4-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylsulfanyl-5-propan-2-ylpyridine

InChI

InChI=1S/C12H17NOS/c1-8(2)10-7-13-12(15-3)6-11(10)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

VYIJOJXYDMNRRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1OC2CC2)SC

Origin of Product

United States

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